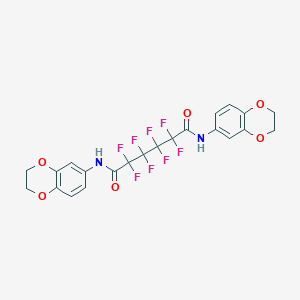
N~1~,N~6~-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound characterized by its unique structure, which includes benzodioxin rings and octafluorohexane chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with octafluorohexanedioyl chloride under controlled conditions to form the desired diamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzodioxin rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of benzodioxin oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated benzodioxin derivatives.
Scientific Research Applications
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with specific molecular targets. The benzodioxin rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The octafluorohexane chains contribute to the compound’s hydrophobicity, facilitating its interaction with lipid membranes and enhancing its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)butanediamide
- N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanediamide
Uniqueness
N,N’-di(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to the presence of octafluorohexane chains, which impart distinct chemical and physical properties, such as increased hydrophobicity and stability
Properties
Molecular Formula |
C22H16F8N2O6 |
|---|---|
Molecular Weight |
556.4g/mol |
IUPAC Name |
N,N'-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C22H16F8N2O6/c23-19(24,17(33)31-11-1-3-13-15(9-11)37-7-5-35-13)21(27,28)22(29,30)20(25,26)18(34)32-12-2-4-14-16(10-12)38-8-6-36-14/h1-4,9-10H,5-8H2,(H,31,33)(H,32,34) |
InChI Key |
CSSGLUZFDAKWJX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(C(C(C(C(=O)NC3=CC4=C(C=C3)OCCO4)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















